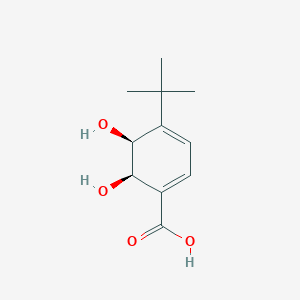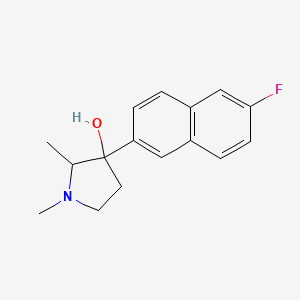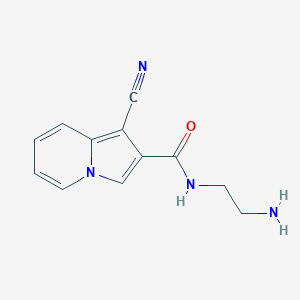
N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide: is a synthetic organic compound that belongs to the indolizine family This compound is characterized by the presence of an indolizine ring system, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and aminoethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted indolizine derivatives.
科学研究应用
Chemistry: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with target biomolecules, facilitating the study of biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Molecular Targets and Pathways:
Proteins: The compound can interact with enzymes and receptors, leading to changes in their activity and function.
Nucleic Acids: The compound can bind to DNA or RNA, affecting processes such as transcription and translation.
相似化合物的比较
- N-(2-Aminoethyl)-3-cyanoindolizine-2-carboxamide
- N-(2-Aminoethyl)-1-cyanoindolizine-3-carboxamide
- N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxylate
Comparison: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity
属性
CAS 编号 |
825639-30-3 |
|---|---|
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-1-cyanoindolizine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-4-5-15-12(17)10-8-16-6-2-1-3-11(16)9(10)7-14/h1-3,6,8H,4-5,13H2,(H,15,17) |
InChI 键 |
ZIUUXTMAURRZOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)NCCN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


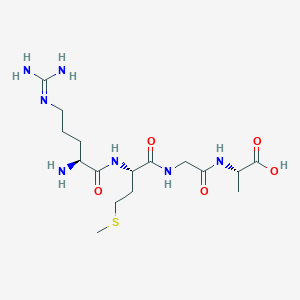
methanone](/img/structure/B14217294.png)
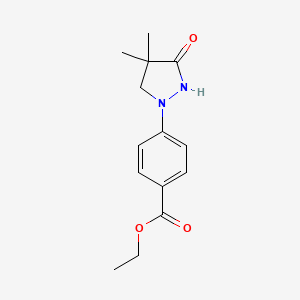
![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
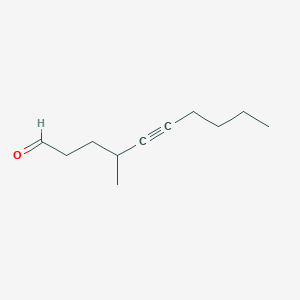
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
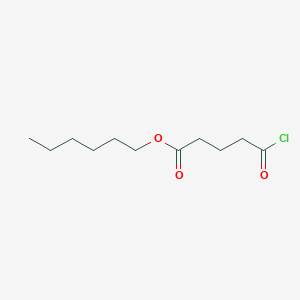
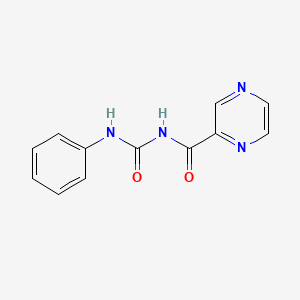
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
